molecular formula C18H16FN5OS B5355147 N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5355147
M. Wt: 369.4 g/mol
InChI Key: CXJWPEODCRVPOW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5, a prop-2-en-1-yl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse biological activities, including insect olfactory receptor modulation (e.g., Orco agonism/antagonism) and antimicrobial properties .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c1-2-10-24-17(13-4-3-9-20-11-13)22-23-18(24)26-12-16(25)21-15-7-5-14(19)6-8-15/h2-9,11H,1,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWPEODCRVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a halogenated precursor.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound R1: prop-2-en-1-yl; R2: pyridin-3-yl; R3: 4-fluorophenyl C19H17FN6OS 396.44 Orco modulation (putative)
VUAA-1 R1: ethyl; R2: pyridin-3-yl; R3: 4-ethylphenyl C20H21N5OS 379.48 Orco agonist (EC50 = 4.3 μM in Drosophila)
OLC-12 R1: ethyl; R2: pyridin-4-yl; R3: 4-isopropylphenyl C22H25N5OS 423.53 Orco agonist
OLC-15 R1: ethyl; R2: pyridin-2-yl; R3: 4-butylphenyl C23H28N5OS 437.56 Orco antagonist
N-(3-fluorophenyl)-... R1: prop-2-en-1-yl; R2: pyridin-4-yl; R3: 3-fluorophenyl C19H17FN6OS 396.44 Structural isomer; activity not reported
KA3 (from ) R1: substituted aryl carbamoyl; R2: pyridin-4-yl; R3: 4-Cl-phenyl C22H18ClN7O2S 487.94 Antimicrobial (MIC = 12.5 μg/mL against E. coli)

Key Observations:

  • Pyridine Positional Isomerism : Replacement of pyridin-3-yl (target compound) with pyridin-4-yl (OLC-12) or pyridin-2-yl (OLC-15) alters receptor specificity, switching activity from agonism to antagonism .
  • Fluorophenyl Substitution : Shifting the fluorine atom from the 4- to 3-position () retains molecular weight but may impact binding affinity due to steric/electronic effects.
  • Allyl vs.

Table 2: Bioactivity Comparison of 1,2,4-Triazole Derivatives

Compound Target/Assay Activity Potency (EC50/IC50/MIC) Reference
Target Compound Insect Orco receptors Putative agonist (predicted) Not yet quantified
VUAA-1 Drosophila Orco Agonist EC50 = 4.3 μM
OLC-15 Manduca sexta Orco Antagonist IC50 = 8.7 μM
KA3 () E. coli Antibacterial MIC = 12.5 μg/mL
9e () Antiproliferative Moderate IC50 = 18.9 μM (HeLa cells)

Notable Findings:

  • Orco Receptor Modulation: Structural analogs like VUAA-1 and OLC-15 demonstrate that minor substituent changes (e.g., pyridine orientation, alkyl chain length) critically determine agonist/antagonist switching .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-Cl in KA3) enhance antibacterial potency, likely by improving membrane permeability .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
Target Compound Not reported Not available Not available
9c () 219.3 7.58–7.47 (m, Ar-H) 165.7 (C=O), 153.6 (triazole-C)
9e () 220.1 7.64–7.37 (m, Ar-H) 165.8 (C=O), 154.9 (triazole-C)
KA3 () 235–237 7.82 (s, NH), 7.45–7.20 (m, Ar-H) 166.2 (C=O), 155.1 (triazole-C)

Insights:

  • Thermal Stability : High melting points (>200°C) across analogs (e.g., 9c, 9e) suggest strong intermolecular interactions, likely due to hydrogen bonding from acetamide and triazole moieties .
  • Spectral Consistency : All compounds exhibit characteristic C=O (165–166 ppm) and triazole carbon (153–155 ppm) signals in 13C NMR, confirming structural integrity .

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